molecular formula C10H7F4NO4 B11980770 2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate CAS No. 790-43-2

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate

Katalognummer: B11980770
CAS-Nummer: 790-43-2
Molekulargewicht: 281.16 g/mol
InChI-Schlüssel: HHJQNJKUDQXKCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate is a chemical compound with the molecular formula C10H7F4NO4 and a molecular weight of 281.165 . It is known for its unique structure, which includes both fluorinated and nitro functional groups. This compound is often used in research and industrial applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems due to its unique functional groups.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The fluorinated propyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate stands out due to its combination of fluorinated and nitro functional groups. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

790-43-2

Molekularformel

C10H7F4NO4

Molekulargewicht

281.16 g/mol

IUPAC-Name

2,2,3,3-tetrafluoropropyl 4-nitrobenzoate

InChI

InChI=1S/C10H7F4NO4/c11-9(12)10(13,14)5-19-8(16)6-1-3-7(4-2-6)15(17)18/h1-4,9H,5H2

InChI-Schlüssel

HHJQNJKUDQXKCH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)OCC(C(F)F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.